Dibenzyl propan-2-yl phosphite

Catalog No.
S14881363
CAS No.
109654-16-2
M.F
C17H21O3P
M. Wt
304.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibenzyl propan-2-yl phosphite

CAS Number

109654-16-2

Product Name

Dibenzyl propan-2-yl phosphite

IUPAC Name

dibenzyl propan-2-yl phosphite

Molecular Formula

C17H21O3P

Molecular Weight

304.32 g/mol

InChI

InChI=1S/C17H21O3P/c1-15(2)20-21(18-13-16-9-5-3-6-10-16)19-14-17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3

InChI Key

UZAMTBXJVCXWDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(OCC1=CC=CC=C1)OCC2=CC=CC=C2

Dibenzyl propan-2-yl phosphite is an organophosphorus compound characterized by the presence of a phosphite functional group attached to a propan-2-yl moiety and two benzyl groups. Its chemical structure can be represented as C15_{15}H17_{17}O3_3P, indicating the presence of carbon, hydrogen, oxygen, and phosphorus atoms. This compound is notable for its potential applications in organic synthesis and as a reagent in various

, including:

  • Nucleophilic Substitution: The phosphite group can act as a nucleophile, allowing it to react with electrophiles in substitution reactions.
  • Phosphorylation Reactions: It can be used to introduce phosphonate groups into organic molecules, often through mechanisms similar to those seen in the Atherton–Todd reaction, where dialkyl phosphites react with halides or amines to form phosphoramidates or phosphonates .
  • Dealkylation Reactions: Under certain conditions, dibenzyl propan-2-yl phosphite can undergo dealkylation to yield simpler phosphonic acids, which are valuable intermediates in organic synthesis .

Dibenzyl propan-2-yl phosphite can be synthesized through several methods:

  • Direct Phosphitylation: This method involves the reaction of dibenzyl alcohol with phosphorus trichloride or phosphorus oxychloride in the presence of a base such as triethylamine.
  • Atherton–Todd Reaction: As mentioned earlier, this reaction involves the interaction of a dialkyl phosphite with an amine or alcohol in the presence of a halide source. The mechanism allows for the formation of more complex phosphonates from simpler starting materials .
  • Transesterification: This process can also be employed where dibenzyl phosphate is treated with isopropanol under acidic conditions to yield dibenzyl propan-2-yl phosphite.

Dibenzyl propan-2-yl phosphite has several applications:

  • Organic Synthesis: It serves as a building block in the synthesis of various organophosphorus compounds, including prodrugs and pharmaceuticals.
  • Agricultural Chemicals: Compounds similar to dibenzyl propan-2-yl phosphite are often used as intermediates in the production of pesticides and herbicides.
  • Chemical Research: It is utilized in laboratories for studying reaction mechanisms involving phosphorus-containing compounds.

Dibenzyl propan-2-yl phosphite shares structural similarities with various other organophosphorus compounds. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Dibenzyl phosphatePhosphateUsed primarily as a reagent in organic synthesis
Diethyl phosphitePhosphiteCommonly used in phosphorylation reactions
Dimethyl methylphosphonatePhosphonateKnown for its biological activity against viruses
Tetrabenzyl pyrophosphatePyrophosphateExhibits unique reactivity patterns due to multiple benzyl groups
Benzyl phenylphosphonatePhosphonateUsed in drug design due to its unique pharmacokinetics

Uniqueness of Dibenzyl Propan-2-yl Phosphite

Dibenzyl propan-2-yl phosphite is unique due to its specific combination of benzyl groups and a propan-2-ol moiety, which influences its reactivity and solubility compared to other similar compounds. Its ability to participate in diverse

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Exact Mass

304.12283153 g/mol

Monoisotopic Mass

304.12283153 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-11

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